3-methyl-8-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-8-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves multiple steps. One common method includes the formation of the 3,4-dihydroquinolin-1(2H)-yl intermediate through an intramolecular C-N bond formation, which can be catalyzed by transition metals such as palladium or copper .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can be achieved by using more efficient catalysts, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to scale up the production .
Chemical Reactions Analysis
Types of Reactions
8-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated quinoline derivatives with nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions include oxidized quinoline derivatives, reduced spiro compounds, and substituted quinoline derivatives .
Scientific Research Applications
8-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-methyl-8-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Known for its pharmacological interest and therapeutic applications.
1,3,8-Triazaspiro[4.5]decane-2,4-diones: Used as inhibitors for various enzymes and have applications in treating anemia.
Uniqueness
What sets 3-methyl-8-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione apart is its unique spiro structure combined with the quinoline moiety, which provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
8-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-21-17(25)19(20-18(21)26)8-11-22(12-9-19)13-16(24)23-10-4-6-14-5-2-3-7-15(14)23/h2-3,5,7H,4,6,8-13H2,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRFDJGVYTVUBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)CC(=O)N3CCCC4=CC=CC=C43)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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